molecular formula C16H23ClN2O3S B296293 N-(2-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide

N-(2-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide

Cat. No. B296293
M. Wt: 358.9 g/mol
InChI Key: FRWIZIXUSPIEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CBM-581, and it belongs to the class of sulfonamide derivatives. CBM-581 has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In

Mechanism of Action

The exact mechanism of action of CBM-581 is not fully understood. However, it is believed that CBM-581 exerts its biological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, CBM-581 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CBM-581 has also been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
CBM-581 has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that CBM-581 can reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of inflammation. CBM-581 has also been found to reduce pain and increase pain threshold in animal models of pain. Additionally, CBM-581 has been found to reduce the frequency and severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

CBM-581 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the laboratory. CBM-581 has also been found to exhibit potent biological activities at relatively low concentrations, making it a cost-effective compound for research purposes. However, CBM-581 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. Additionally, CBM-581 has not been extensively studied in human clinical trials, which limits its potential for clinical use.

Future Directions

There are several future directions for the research on CBM-581. One potential direction is to investigate the potential use of CBM-581 in the treatment of cancer. Studies have shown that CBM-581 can inhibit the proliferation of cancer cells, and further research is needed to determine its potential as an anticancer agent. Another potential direction is to investigate the effects of CBM-581 on the immune system. CBM-581 has been found to exhibit potent anti-inflammatory effects, and further research is needed to determine its effects on immune cell function. Additionally, future research could investigate the potential use of CBM-581 in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Overall, CBM-581 is a promising compound with potential therapeutic properties that warrant further investigation.

Synthesis Methods

The synthesis of CBM-581 involves the reaction between 2-chlorobenzylamine and cyclohexyl(methylsulfonyl)amine in the presence of acetic acid. The resulting product is then treated with chloroacetic acid to form N-(2-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide. The yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

CBM-581 has been extensively studied for its potential therapeutic properties. Studies have shown that CBM-581 exhibits potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been found to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. CBM-581 has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the proliferation of cancer cells.

properties

Molecular Formula

C16H23ClN2O3S

Molecular Weight

358.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[cyclohexyl(methylsulfonyl)amino]acetamide

InChI

InChI=1S/C16H23ClN2O3S/c1-23(21,22)19(14-8-3-2-4-9-14)12-16(20)18-11-13-7-5-6-10-15(13)17/h5-7,10,14H,2-4,8-9,11-12H2,1H3,(H,18,20)

InChI Key

FRWIZIXUSPIEON-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1Cl)C2CCCCC2

Canonical SMILES

CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1Cl)C2CCCCC2

Origin of Product

United States

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